Thieno[2,3-b]pyridin-3(2H)-one
Description
Historical Context of Fused Thiophene-Pyridine Heterocycles
The study of fused pyridine (B92270) analogues has a rich history driven by their diverse biological activities. Thienopyridines, as isosteres of quinoline (B57606) and isoquinoline, have attracted considerable attention. semanticscholar.org There are six possible isomeric structures for thienopyridine, with the thieno[2,3-b]pyridine (B153569) system being one of the most extensively studied. nih.gov Early research focused on the synthesis and characterization of these novel structures, which has expanded over the years into comprehensive investigations of their pharmacological potential. semanticscholar.orgarkat-usa.org
Significance of the Thieno[2,3-b]pyridine Core in Organic Chemistry
The thieno[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a wide array of molecules with significant biological and pharmacological applications. semanticscholar.org Derivatives of this core have been reported to possess a broad spectrum of activities, including:
Antiviral (notably as HIV replication inhibitors) ntu.ac.uk
Anticancer and antitumor tandfonline.comjapsonline.com
Anti-inflammatory researchgate.net
Antimicrobial japsonline.com
Antidiabetic semanticscholar.org
As kinase inhibitors tandfonline.com
The versatility of the thieno[2,3-b]pyridine framework allows for substitution at various positions, enabling chemists to modulate the biological and physicochemical properties of the resulting molecules for potential therapeutic use. nih.gov
Specific Focus on the Thieno[2,3-b]pyridin-3(2H)-one Scaffold
The this compound scaffold is a specific derivative within this important class of compounds. It exists in a tautomeric equilibrium with its enol form, 3-hydroxythieno[2,3-b]pyridine. This type of keto-enol tautomerism is a common feature in hydroxypyridines, where the equilibrium often favors the pyridone (keto) form. chemtube3d.com
While many reported thieno[2,3-b]pyridine derivatives feature a 3-amino substituent, the 3-oxo (keto) functionality represents a distinct and important structural motif. The synthesis of this core can be challenging, but related structures have been successfully prepared. For instance, the Dieckmann cyclization of S-alkylated 2-mercaptonicotinates is a known method for producing 3-hydroxythieno[2,3-b]pyridines (the enol form). researchgate.net
Furthermore, the oxidation of certain 3-aminothieno[2,3-b]pyridine-2-carboxamides has been shown to yield 3-oxo-2,3-dihydrothieno[2,3-b]pyridine derivatives, confirming the accessibility of this oxidized scaffold. nih.gov
To illustrate the synthesis and properties of this scaffold, the closely related oxygen analog, furo[2,3-b]pyridin-3(2H)-one (where the thiophene (B33073) sulfur is replaced by oxygen), provides a well-documented example. Its synthesis demonstrates a viable pathway for creating such fused pyridinone systems.
A concise, multi-gram scale synthesis for a substituted furo[2,3-b]pyridine (B1315467) core has been developed, highlighting the accessibility of these scaffolds for structure-activity relationship (SAR) studies in drug discovery. nih.gov The general approach involves the cyclization of a substituted pyridine precursor.
Table 1: Illustrative Synthesis of a Furo[2,3-b]pyridin-3(2H)-one Analog
| Step | Reaction | Reagents and Conditions | Outcome | Reference |
| 1 | Cyclization | Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate, NaOH (aq), Ethanol (B145695) | Saponification of the ester | nih.gov |
| 2 | Decarboxylation | Acidification with HCl, Heat to reflux | Decarboxylation to yield the final product | nih.gov |
| Product | Furo[2,3-b]pyridin-3(2H)-one | Isolated as a light-brown solid, existing as a mixture of keto-enol tautomers. | nih.gov |
This table illustrates the synthesis of the furan (B31954) analog as a model for the this compound system.
The physicochemical properties of the target scaffold can be inferred from related structures. For example, the dioxide derivative provides some insight into the molecule's basic characteristics.
Table 2: Physicochemical Properties of a Related Derivative
| Compound | Molecular Formula | Molecular Weight | Reference |
| This compound 1,1-Dioxide | C₇H₅NO₃S | 183.18 g/mol | smolecule.com |
This table shows data for a closely related derivative to provide context for the parent scaffold.
The study of this compound and its derivatives is an active area of research, with its unique electronic and structural features making it a compound of interest for the development of new functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 |
InChI Key |
AYKBXJYQPWRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 B Pyridin 3 2h One and Analogous Structures
Cyclization Approaches to the Thieno[2,3-b]pyridine (B153569) Core
Intramolecular cyclization strategies are widely employed for the synthesis of the thieno[2,3-b]pyridine scaffold. These methods typically involve the formation of a thiophene (B33073) ring onto a pre-existing pyridine (B92270) core.
Intramolecular Cyclization of Substituted Pyridine Precursors
A prevalent method for synthesizing 3-aminothieno[2,3-b]pyridines involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones with α-halogenated compounds, followed by intramolecular cyclization. nih.govnih.gov This reaction sequence is a variation of the Thorpe-Ziegler reaction. The initial step is the nucleophilic attack of the thiolate on the α-halo compound, followed by a base-mediated intramolecular cyclization where the methylene group, activated by an electron-withdrawing group, attacks the nitrile carbon. nih.gov
The synthesis of various 3-aminothieno[2,3-b]pyridine-2-carboxamides and other derivatives has been accomplished by reacting 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with different α-chloroacetamides or phenacyl bromides in the presence of a base like sodium ethoxide. tandfonline.com
Table 1: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives via Alkylation and Cyclization
| Starting Thione | α-Halogen Compound | Base | Product | Yield (%) |
|---|---|---|---|---|
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-N-(4-chlorophenyl)acetamide | Sodium Ethoxide | 3-Amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 72 tandfonline.com |
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-N-(p-tolyl)acetamide | Sodium Ethoxide | 3-Amino-5-bromo-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide | 68 abertay.ac.uk |
A highly efficient one-pot method for the synthesis of thieno[2,3-b]pyridines is the cascade reaction involving the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. researchgate.netwikipedia.org This approach begins with the alkylation of 2-mercaptopyridine derivatives with α-halogen compounds, followed by an in-situ intramolecular cyclization to yield the final thieno[2,3-b]pyridine products in excellent yields and short reaction times. wikipedia.org The reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide readily affords the corresponding thieno[2,3-b]pyridine derivatives. wikipedia.org
For instance, treatment of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with 2-bromoacetophenone in the presence of sodium ethoxide at ambient temperature leads to the formation of highly substituted thieno[2,3-b]pyridines.
The construction of the pyridine ring onto a pre-existing thiophene core represents another key synthetic strategy. This can be achieved through the reaction of 2-aminothiophene derivatives with various reagents. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline (B57606) synthesis that has been adapted for thieno[2,3-b]pyridines. researchgate.netnih.gov
In this context, 2-aminothiophene-3-carbonitriles can react with ketones in the presence of an acid catalyst to yield thieno[2,3-b]pyridine derivatives. nih.gov The choice of catalyst can influence the reaction outcome, with Brønsted acids favoring the formation of Friedländer products. nih.gov
The Thorpe-Ziegler reaction is a fundamental method for the synthesis of 2-amino-3-cyanothiophenes, which can be seen as a key step in the formation of the thieno[2,3-b]pyridine system when starting from appropriate pyridine precursors. researchgate.net This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. researchgate.net
In the context of thieno[2,3-b]pyridine synthesis, the reaction of 3-cyanopyridine-2(1H)-thiones with α-haloacetonitriles or other compounds containing an active methylene group and a halogen proceeds via an initial S-alkylation followed by a Thorpe-Ziegler type cyclization. nih.gov The presence of an electron-withdrawing group on the alkylating agent is crucial for the activation of the methylene protons, facilitating the cyclization step. researchgate.net A variety of bases can be employed for this transformation, including potassium hydroxide, sodium ethoxide, and potassium carbonate. nih.gov
Table 2: Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis
| Pyridine Precursor | Reagent | Base | Product |
|---|---|---|---|
| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide | aq. KOH | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide wikipedia.org |
Intermolecular Condensation and Annulation Reactions
Intermolecular approaches to the thieno[2,3-b]pyridine core involve the construction of the bicyclic system from acyclic or monocyclic precursors in a single or multi-step sequence. A notable example is the Gewald reaction, which provides a straightforward route to polysubstituted 2-aminothiophenes. These 2-aminothiophenes can then be further elaborated to form the pyridine ring of the thieno[2,3-b]pyridine system.
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene can then undergo cyclization with a suitable partner to form the pyridine ring. For example, 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, synthesized via a Gewald reaction, serves as a precursor for further functionalization and cyclization to more complex thieno[2,3-c]pyridine (B153571) derivatives. nih.gov
Advanced Synthetic Strategies
In recent years, photochemistry has emerged as a powerful and sustainable tool in organic synthesis. tandfonline.com A visible light-promoted, environmentally friendly protocol has been developed for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. semanticscholar.orgtandfonline.comresearchgate.net This method involves the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines with diorganyl diselenides as the selenium source. semanticscholar.orgtandfonline.comresearchgate.net
The reaction is promoted by blue LED light in an oxygen atmosphere at room temperature, generating selenium-based reactive species in situ through the homolytic cleavage of the Se-Se bond. semanticscholar.orgtandfonline.comresearchgate.net This catalyst- and metal-free approach is suitable for a wide range of substrates and provides good to excellent yields of the desired products. tandfonline.comresearchgate.net
The following table summarizes the key features of this visible light-promoted reaction:
| Feature | Description | Reference |
| Reaction Type | Selenocyclization | semanticscholar.orgtandfonline.comresearchgate.net |
| Starting Materials | 3-(arylethynyl)-2-(alkylthio)pyridines, diorganyl diselenides | semanticscholar.orgtandfonline.comresearchgate.net |
| Energy Source | Visible light (blue LED) | tandfonline.comsemanticscholar.org |
| Conditions | Room temperature, O2 atmosphere | semanticscholar.orgtandfonline.comresearchgate.net |
| Key Intermediate | Se-centered radical species | researchgate.net |
| Advantages | Environmentally friendly, mild conditions, good to excellent yields (57-99%) | tandfonline.com |
The Sonogashira cross-coupling reaction, a palladium and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. mdpi.com This reaction has been effectively utilized in the synthesis of thieno[2,3-b]pyridine analogs. mdpi.comresearchgate.net The strategy typically involves the Sonogashira coupling of a suitably functionalized pyridine or thiophene precursor, followed by an intramolecular cyclization step to construct the fused ring system. mdpi.com
For example, thieno[3,2-c]pyridines have been synthesized via a Pd/Cu catalyzed Sonogashira reaction, followed by hydrolysis of a nitrile group and subsequent intramolecular cyclization. mdpi.com The versatility of the Sonogashira coupling allows for the introduction of a wide variety of substituents on the heterocyclic core. While traditionally requiring both palladium and copper catalysts, recent advancements have explored copper-only systems to make the process more cost-effective and environmentally benign. organic-chemistry.orgnih.govnih.gov
Transition metal-catalyzed cycloaddition reactions offer a powerful strategy for the construction of complex cyclic systems. rsc.org Rhodium catalysts, in particular, have been employed in formal [4+2] cycloaddition reactions to synthesize fused pyridine derivatives. rsc.org This approach involves the reaction of a 1-azadiene derivative with a 2-carbon π-component. rsc.org
While the direct application to Thieno[2,3-b]pyridin-3(2H)-one is not explicitly detailed in the provided context, the principle of rhodium-catalyzed cycloadditions for pyridine synthesis is well-established. rsc.orgecnu.edu.cnacs.orgacs.org These reactions provide access to diversely substituted pyridine rings, which can be key intermediates in the synthesis of more complex fused systems like thieno[2,3-b]pyridines.
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of the this compound scaffold and its analogs often involves cyclization reactions where chemo- and regioselectivity are critical factors in determining the final structure and, consequently, its biological activity. The arrangement of atoms in the fused ring system can lead to different isomers, and controlling the outcome of the reaction to favor a specific regioisomer is a key synthetic challenge.
A notable example of regioselectivity is demonstrated in the synthesis of 4-hydroxy-thienopyridinone isomers, which serve as bioisosteres of 3-phenyl-4-hydroxyquinolin-2(1H)-one. The synthetic approach involves the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by a cyclization step to form the pyridinone ring. This process can yield three distinct isomers, with the regiochemical outcome being a decisive factor for the compound's potency as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.net
The investigation into these isomers revealed that the relative positioning of the sulfur and nitrogen atoms in the heterocyclic core is paramount. Among the possible structures, 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, which features the shortest distance between the sulfur and nitrogen atoms, was identified as the most potent isomer. researchgate.net This highlights the high degree of regioselectivity required during synthesis to obtain the biologically active compound.
Further studies on the thieno[2,3-b]pyridinone nucleus have explored the impact of various substituents on the thiophene ring, revealing specific regioselective preferences for enhancing biological activity. The placement of substituents is not arbitrary, with certain positions yielding significantly more potent compounds. Research has shown that introducing halogen atoms, such as chlorine or bromine, in the position adjacent to the sulfur atom, combined with short alkyl chains at the other available position on the thiophene ring, results in compounds with substantially increased affinity for the NMDA receptor. researchgate.net
The strategic placement of these substituents is a key aspect of the synthetic methodology, dictating the regiochemical properties of the final molecule. The data below summarizes the impact of substituent placement on the inhibitory activity, illustrating the principles of regioselectivity in the design of these compounds. researchgate.net
Table 1: Regioselective Impact of Substituents on the Thieno[2,3-b]pyridinone Core
| Compound ID | Substituent (Position 2) | Substituent (Position 3) | Inhibitory Constant (Ki) in nM |
|---|---|---|---|
| 8h | Cl | CH₃ | 10.5 |
| 8i | Cl | C₂H₅ | 5.8 |
| 8m | Br | C₂H₅ | 7.6 |
| 18h | Cl | CH₃ (with 3'-phenoxy) | 2.0 |
| 18i | Cl | C₂H₅ (with 3'-phenoxy) | 1.1 |
| 18l | Br | CH₃ (with 3'-phenoxy) | 1.9 |
| 18m | Br | C₂H₅ (with 3'-phenoxy) | 1.1 |
Data sourced from a study on thieno[2,3-b]pyridinones as NMDA receptor inhibitors. researchgate.net
The synthesis of analogous structures, such as substituted 3-aminothieno[2,3-b]pyridines, also relies on regioselective control. The Thorpe-Ziegler cyclization of 2-(cyanomethylthio)nicotinonitriles is a common method where the direction of cyclization determines the final product. researchgate.net The reaction conditions and the electronic effects of substituents on the pyridine ring can influence the formation of the desired carbanionic intermediate, guiding the regioselectivity of the thiophene ring closure. researchgate.net
Similarly, the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones is another pathway where regioselectivity is crucial. The initial S-alkylation followed by intramolecular cyclization must be controlled to produce the desired thieno[2,3-b]pyridine framework rather than other potential isomers. researchgate.net
Chemical Reactivity and Transformations of Thieno 2,3 B Pyridin 3 2h One Derivatives
Ring Transformations and Fused Heterocycle Formation
The strategic manipulation of the Thieno[2,3-b]pyridin-3(2H)-one core and its amino-substituted precursors is a powerful approach for the construction of novel polycyclic and condensed heterocyclic systems. These transformations often involve intramolecular cyclizations and reactions with various reagents to build additional rings onto the thieno[2,3-b]pyridine (B153569) framework.
Cyclization to Pyridothienopyrimidines
A significant area of investigation has been the cyclization of 3-aminothieno[2,3-b]pyridine derivatives to form pyridothienopyrimidines, a class of compounds with reported biological activities such as antimicrobial and anticancer effects. nih.gov
The synthesis of these tricyclic systems can be achieved through various cyclization strategies. For instance, heating 3-amino-thieno[2,3-b]pyridine-2-carboxamides with urea (B33335) leads to the formation of pyridothienopyrimidine-2,4-diones. nih.gov These diones can be further functionalized, for example, by reacting with a mixture of phosphorus oxychloride and phosphorus pentachloride to yield the corresponding 2,4-dichloro derivatives, which serve as versatile intermediates for further substitutions. nih.gov
Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate, which produces methanimidate derivatives. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) results in the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. semanticscholar.org Similarly, reacting 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with triethyl orthoformate yields a pyrimidine-4(3H)-one derivative. semanticscholar.org
The cyclization of 3-(2-cyanoacetamido)thieno[2,3-b]pyridine-2-carboxamides, formed from the reaction of 3-aminothieno[2,3-b]pyridines with 1-cyanoacetyl-3,5-dimethylpyrazole, also leads to the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.netresearchgate.net This transformation highlights the utility of cyanoacetamides as building blocks in heterocyclic synthesis.
Furthermore, the reaction of ethyl 3-aminothieno[2,3-b]pyridin-2-carboxylate with acetic anhydride (B1165640) can yield a pyrido[3',2':4,5]thieno[3,2-d] nih.govacs.orgoxazine derivative, which can then be reacted with various bifunctional reagents to produce 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines. internationaljournalssrg.org
The following table summarizes some of the reported cyclization reactions to form pyridothienopyrimidines:
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Amino-thieno[2,3-b]pyridine-2-carboxamides | Urea | Pyridothienopyrimidine-2,4-diones | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate 2. Hydrazine hydrate | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines | semanticscholar.org |
| 3-(2-Cyanoacetamido)thieno[2,3-b]pyridine-2-carboxamides | Base | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | researchgate.netresearchgate.net |
| Ethyl 3-aminothieno[2,3-b]pyridin-2-carboxylate | Acetic anhydride, then bifunctional reagents | 3,4-Dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines | internationaljournalssrg.org |
Formation of Other Condensed Heterocyclic Systems
Beyond pyridothienopyrimidines, the thieno[2,3-b]pyridine core is a versatile platform for the synthesis of a variety of other condensed heterocyclic systems. psu.eduresearchgate.net These reactions often utilize o-aminonitrile derivatives of thieno[2,3-b]pyridine as key intermediates.
For example, the fusion of o-aminonitrile thienopyridine derivatives with cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) in the presence of anhydrous zinc chloride can yield tetracyclic compounds. psu.edu The reaction with cyclohexanone has been reported to give higher yields, which is attributed to its greater steric flexibility. psu.edu
Furthermore, refluxing o-aminonitrile derivatives with malononitrile (B47326) in the presence of a catalytic amount of triethylamine (B128534) can lead to the formation of pyridothienopyridine-3-carbonitrile derivatives. psu.edu Reaction with phenyl isothiocyanate in pyridine (B92270) results in the formation of pyridothienopyrimidine-2-thiones. psu.edu
An unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed when treated with sodium hypochlorite (B82951) in aqueous dioxane. nih.govresearchgate.net This reaction leads to the formation of complex, dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines. researchgate.net The reaction pathway and product formation are dependent on the solvent used. nih.gov
The table below provides examples of reactions leading to other condensed heterocyclic systems:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| o-Aminonitrile thienopyridine derivative | Cyclopentanone/Cyclohexanone, ZnCl₂ | Tetracyclic fused systems | psu.edu |
| o-Aminonitrile thienopyridine derivative | Malononitrile, Triethylamine | Pyridothienopyridine-3-carbonitrile | psu.edu |
| o-Aminonitrile thienopyridine derivative | Phenyl isothiocyanate, Pyridine | Pyridothienopyrimidine-2-thione | psu.edu |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium hypochlorite | Dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines | nih.govresearchgate.net |
Camps-Type Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The Camps-type cyclization is a valuable reaction for the synthesis of quinoline (B57606) and related heterocyclic systems. In the context of thieno[2,3-b]pyridine chemistry, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been shown to undergo this type of cyclization. researchgate.net
Specifically, N-(2-alkoxycarbonylthieno[2,3-b]pyridin-3-yl)cyanoacetamides, when treated with an alkali, undergo a Camps-type cyclization to produce dipyridothiophenes. researchgate.net This reaction provides a direct route to these fused heterocyclic systems. Quantum chemical calculations have been employed to estimate the relative stability of the resulting tautomers. researchgate.net
It is noteworthy that the nature of the substituent at the 2-position of the thieno[2,3-b]pyridine ring influences the cyclization pathway. While derivatives with an alkoxycarbonyl group at the 2-position yield dipyridothiophenes via Camps-type cyclization, those with a carboxamide group at the same position lead to the formation of pyridothienopyrimidines. researchgate.net This highlights the subtle electronic and steric effects that can dictate the outcome of these reactions.
Oxidation and Reduction Reactions
Oxidation and reduction reactions of the thieno[2,3-b]pyridine core provide a means to introduce new functional groups and modify the electronic properties of the heterocyclic system. These transformations are essential for the development of new derivatives with tailored characteristics.
Selective Oxidation of the Thieno[2,3-b]pyridine Core
The selective oxidation of the thieno[2,3-b]pyridine core can be achieved using various oxidizing agents, leading to the formation of different oxidized products. nih.gov The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, as is the nitrogen atom in the pyridine ring.
Treatment of thieno[2,3-b]pyridine derivatives with reagents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can lead to the oxidation of the thiophene sulfur to form sulfoxides or sulfones. Unusual oxidative dimerization reactions have also been observed. For instance, treatment with sodium hypochlorite (NaOCl) in aqueous ethanol (B145695) can result in oxidative dimerization through the cleavage of N-H and C=C bonds, leading to polycyclic products.
Formation of N-Oxides and S-Oxides
The formation of N-oxides and S-oxides of thieno[2,3-b]pyridines is a common and useful transformation. nih.gov These oxides can serve as intermediates for further functionalization of the heterocyclic core.
N-oxides can be prepared by treating the parent thieno[2,3-b]pyridine with oxidizing agents like 30% hydrogen peroxide in acetic acid or m-CPBA. nih.gov The resulting N-oxides can then undergo further reactions, such as halogenation. nih.gov
S-oxides, or sulfoxides, and S,S-dioxides, or sulfones, are formed by the selective oxidation of the sulfur atom in the thiophene ring. nih.gov Reagents like m-CPBA and magnesium monoperoxyphthalate hexahydrate in acetic acid have been used for this purpose. nih.gov The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the choice of reagent and reaction conditions. nih.gov
The following table summarizes various oxidation reactions of the thieno[2,3-b]pyridine core:
| Starting Material | Reagent(s)/Conditions | Product Type | Reference(s) |
| Thieno[2,3-b]pyridine | 30% H₂O₂, AcOH | N-oxide | nih.gov |
| Thieno[2,3-b]pyridine | m-CPBA | N-oxide, S-oxide, or Sulfone | nih.gov |
| Thieno[2,3-b]pyridine | Magnesium monoperoxyphthalate hexahydrate, AcOH | S-oxide | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | NaOCl, aq. dioxane | Oxidative dimerization product | nih.govresearchgate.net |
Sulfone Formation
The oxidation of the sulfur atom in the thiophene ring of thieno[2,3-b]pyridine derivatives to form sulfones represents a key transformation, often enhancing the biological activity of the parent compound. This oxidation can be achieved using various oxidizing agents. For instance, thieno[2,3-b]pyridines can be converted to their corresponding sulfones using reagents like sodium hypochlorite in the presence of dilute hydrochloric acid. abertay.ac.uk Other oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are also effective for this transformation, leading to the formation of sulfoxides and subsequently sulfones. nih.govacs.org
The synthesis of (3-aminothieno[2,3-b]pyridin-2-yl) sulfones has been accomplished through two primary methods. One approach involves the selective oxidation of dithiomethanes followed by a Thorpe-Ziegler cyclization of the resulting sulfoxides. researchgate.net An alternative and more direct method is the alkylation of 3-cyanopyridine-2(1Н)-thiones with chloromethyl sulfones in the presence of a base. researchgate.net The yields of these reactions are notably dependent on the substituents, as side reactions like the Ramberg–Bäcklund reaction can occur. researchgate.net
Table 1: Oxidation of Thieno[2,3-b]pyridines to Sulfones
| Starting Material | Oxidizing Agent | Product | Reference |
| Thieno[2,3-b]pyridine | Sodium Hypochlorite/HCl | Thieno[2,3-b]pyridine-1,1-dioxide | abertay.ac.uk |
| Thieno[2,3-b]pyridine | Hydrogen Peroxide | Thieno[2,3-b]pyridine-1-oxide | nih.gov |
| Thieno[2,3-b]pyridine | m-CPBA | Thieno[2,3-b]pyridine-1,1-dioxide | nih.govacs.org |
| Dithiomethanes | Oxidizing Agent | (3-Aminothieno[2,3-b]pyridin-2-yl) sulfoxides | researchgate.net |
| 3-Cyanopyridine-2(1Н)-thiones | Chloromethyl sulfones | (3-Aminothieno[2,3-b]pyridin-2-yl) sulfones | researchgate.net |
Nucleophilic and Electrophilic Substitutions
The thieno[2,3-b]pyridine ring system is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a variety of functional groups at different positions.
Halogenation of the thieno[2,3-b]pyridine nucleus can be achieved using different reagents and conditions. For example, bromination of thieno[2,3-b]pyridine with liquid bromine has been reported to yield the β-position brominated product. scispace.com In some cases, direct halogenation can be challenging, necessitating alternative strategies. For instance, to obtain 2-bromothieno[2,3-b]pyridine, a method involving deprotonation at the α-position with n-butyl lithium followed by reaction with tetrabromomethane has been employed. scispace.com Chlorination of related thieno[3,2-d]pyrimidin-2,4-dione derivatives has been successfully carried out using phosphorus oxychloride (POCl₃). nih.gov
Nitration of thieno[2,3-b]pyridine N-oxides has been shown to be dependent on the reaction conditions. Nitration in sulfuric acid typically yields the 4-nitro derivative, while performing the reaction in acetic acid can lead to the formation of the 5-nitro isomer. researchgate.net
Table 2: Halogenation and Nitro Substitution of Thieno[2,3-b]pyridine Derivatives
| Substrate | Reagent | Product | Reference |
| Thieno[2,3-b]pyridine | Liquid Bromine | β-Bromothieno[2,3-b]pyridine | scispace.com |
| Thieno[2,3-b]pyridine | 1. n-BuLi 2. CBr₄ | 2-Bromothieno[2,3-b]pyridine | scispace.com |
| Thieno[3,2-d]pyrimidin-2,4-dione | POCl₃ | 2,4-Dichlorothieno[3,2-d]pyrimidine | nih.gov |
| Thieno[2,3-b]pyridine 7-oxide | Sulfuric Acid/Nitrating Agent | 4-Nitrothieno[2,3-b]pyridine 7-oxide | researchgate.net |
| Thieno[2,3-b]pyridine 7-oxide | Acetic Acid/Nitrating Agent | 5-Nitrothieno[2,3-b]pyridine 7-oxide | researchgate.net |
Alkylation and acylation reactions are fundamental for the functionalization of the this compound system. The alkylation of 3-cyano-2(1H)-pyridinethiones is a common starting point for the synthesis of 3-aminothieno[2,3-b]pyridines via Thorpe-Ziegler cyclization. mdpi.comsciforum.net This reaction typically proceeds by S-alkylation followed by intramolecular cyclization. A variety of alkylating agents, including those with furan (B31954) and nitrobenzyl moieties, have been utilized. mdpi.com
Acylation of aminothieno[2,3-b]pyridine derivatives can lead to mono- or di-acylated products depending on the reaction conditions. For example, treatment of 3-aminothieno[2,3-b]pyridine derivatives with acetic anhydride can yield both N-acetylamino and N,N-diacetylamino products. mdpi.com In some fused thieno[2,3-b]pyrrol-3(6H)-one systems, treatment with two equivalents of sodium hydride followed by an acyl chloride has resulted in diacylated products. sci-hub.se
The reaction of aminothieno[2,3-b]pyridine derivatives with carbon disulfide, urea, or thiourea (B124793) provides routes to various fused heterocyclic systems. The reaction of 3-aminothieno[2,3-b]pyridine derivatives with carbon disulfide in pyridine can lead to the formation of thieno[3,2-d] acs.orgCurrent time information in Bangalore, IN.thiazine derivatives through electrophilic substitution followed by cyclization. nih.govarkat-usa.org Similarly, reactions with urea and thiourea can be used to construct fused pyrimidine (B1678525) rings. srce.hrresearchgate.netresearchgate.net For example, thieno[2,3-d]pyrimidin-4-one and the corresponding 4-thione derivatives can be synthesized from aminothiophene precursors by reaction with urea and thiourea, respectively. srce.hr
Table 3: Reactions with Carbon Disulfide, Urea, and Thiourea
| Starting Material | Reagent | Product | Reference |
| 2-(1H-imidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine | Carbon Disulfide | 7,9-dimethylimidazo[1,2-c]pyrido[3',2':4,5]-thieno[2,3-e]pyrimidine-5(6H)-thione | nih.gov |
| Aminothieno[2,3-b]pyridine derivative | Carbon Disulfide | Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d] acs.orgCurrent time information in Bangalore, IN.thiazine-10-thione | arkat-usa.org |
| Aminothiophene derivative | Urea | Thieno[2,3-d]pyrimidin-4-one derivative | srce.hr |
| Aminothiophene derivative | Thiourea | Thieno[2,3-d]pyrimidine-4-thione derivative | srce.hr |
| Thieno[2,3-b]pyridine-2-carbohydrazide | Carbon Disulfide | 2-(1,3,4-oxadiazolo-2-yl)thieno[2,3-b]pyridine derivative | tandfonline.com |
Tautomerism and Isomerization Phenomena
Keto-enol tautomerism is a significant aspect of the chemistry of this compound and its analogs. The position of the equilibrium between the keto and enol forms is influenced by the substituents on the heterocyclic core. For the parent 2H-thieno[2,3-b]pyrrol-3(6H)-one, spectroscopic studies have shown that it exists predominantly in the keto form. sci-hub.se However, the introduction of a carbonyl group at the 2-position, creating a 1,3-dicarbonyl system, shifts the equilibrium towards the enol tautomer. sci-hub.se
This phenomenon is crucial as the reactivity of the molecule can differ significantly between the two tautomeric forms. For instance, alkylation of a fused 2H-thieno[2,3-b]pyrrol-3(6H)-one derivative gave the N-allyl product, whereas the corresponding enol tautomer under the same conditions yielded the N,O-dialkylated product. sci-hub.se
Table 4: Tautomeric Forms of Thieno[2,3-b]pyrrol-3(6H)-one Derivatives
| Compound | Predominant Tautomer | Method of Determination | Reference |
| 2H-Thieno[2,3-b]pyrrol-3(6H)-one | Keto form | ¹H NMR and IR spectroscopy | sci-hub.se |
| 2-Acyl-2H-thieno[2,3-b]pyrrol-3(6H)-one | Enol form | Not specified | sci-hub.se |
| 2-(Ethoxycarbonyl)-3-oxo-2,3-dihydro-9-azaazuleno[2,1-b]thiophene | Enol form | ¹H NMR spectroscopy | sci-hub.se |
Influence of Substituents on Tautomeric Equilibrium
The this compound core structure can theoretically exist in equilibrium between its keto and enol tautomeric forms (3-hydroxythieno[2,3-b]pyridine). The position of this equilibrium is significantly influenced by the nature and position of substituents on the heterocyclic ring system, as well as the solvent properties. technion.ac.il Generally, for simple monocarbonyl compounds, the keto form is overwhelmingly favored. pressbooks.publibretexts.org However, for this compound and its derivatives, the presence of the fused aromatic rings and the potential for extended conjugation can shift this balance.
While direct, extensive studies on the parent this compound are limited, research on analogous and more complex derivatives provides significant insight into the factors governing this tautomerism. The stability of the enol tautomer can be enhanced through factors such as conjugation, intramolecular hydrogen bonding, and the electronic effects (inductive and mesomeric) of substituents. acs.org
A pertinent example is the study of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b′]dipyridine-3-carbonitrile, a more complex derivative. Its tautomeric equilibrium was investigated using DFT quantum chemical calculations. researchgate.net Such computational studies are crucial in determining the relative stabilities of tautomers, which can be difficult to isolate and characterize individually. researchgate.net
In analogous heterocyclic systems like 2H-thieno[2,3-b]pyrrol-3(6H)-ones, spectroscopic studies (¹H NMR and IR) have shown that the unsubstituted compound exists predominantly in the keto form. sci-hub.se However, the introduction of a second carbonyl group at the 2-position, creating a 1,3-dicarbonyl system, shifts the equilibrium significantly toward the enol form. sci-hub.se This shift is attributed to the stabilization provided by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl. acs.orgsci-hub.se
The influence of substituents can be summarized in the following table, based on established principles of keto-enol tautomerism observed in related heterocyclic systems.
| Substituent Type at C2 | Predominant Tautomer | Rationale |
| Electron-donating group (e.g., Alkyl) | Keto | Minimal electronic stabilization of the enol form. |
| Electron-withdrawing group (e.g., -C(O)R, -CN) | Enol | Stabilization of the enol form through extended conjugation and potential for intramolecular hydrogen bonding. acs.orgsci-hub.se |
| Hydrogen | Keto | The unsubstituted parent compound is expected to favor the keto form, similar to other simple heterocyclic ketones. sci-hub.se |
This table is generated based on established principles of tautomerism in related chemical structures.
It is evident that substituents capable of forming a conjugated system or participating in intramolecular hydrogen bonding with the C3-hydroxyl group will favor the enol tautomer. acs.org The choice of solvent also plays a critical role; polar, protic solvents can stabilize the enol form through hydrogen bonding. technion.ac.il
Dimerization Reactions
Thieno[2,3-b]pyridine derivatives can undergo dimerization, a process where two identical molecules react to form a single, larger molecule. A notable example is the unusual oxidative dimerization observed in a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides. Current time information in Bangalore, IN.
This reaction proceeds upon treatment with sodium hypochlorite (NaOCl). The outcome of the reaction is dependent on the solvent system used. In an aqueous dioxane solution, the oxidative dimerization leads to the formation of complex polyheterocyclic structures, specifically pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. Current time information in Bangalore, IN. The yields are reported to be moderate under these conditions.
Improved yields were achieved when the oxidation was carried out under phase transfer catalyst (PTC) conditions in a dichloromethane (B109758) (CH₂Cl₂)–water system. Current time information in Bangalore, IN. The reaction is both regio- and stereoselective. Current time information in Bangalore, IN.
The research findings for the dimerization of various substituted 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides are detailed below.
| Substituents on the N-aryl group | Yield (aq. Dioxane) | Yield (PTC, CH₂Cl₂/H₂O) | Reference |
| 4-Methylphenyl | 48% | 59% | Current time information in Bangalore, IN. |
| 4-Methoxyphenyl | 51% | 64% | Current time information in Bangalore, IN. |
| 4-Chlorophenyl | 55% | 61% | Current time information in Bangalore, IN. |
| 4-Bromophenyl | 45% | 53% | Current time information in Bangalore, IN. |
| Phenyl | 37% | 43% | Current time information in Bangalore, IN. |
| 4-Fluorophenyl | 49% | 58% | Current time information in Bangalore, IN. |
This table presents data on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. Current time information in Bangalore, IN.
This oxidative dimerization represents a significant transformation of the thieno[2,3-b]pyridine scaffold, providing a pathway to novel and complex heterocyclic systems. Current time information in Bangalore, IN.
Structural Elucidation and Analytical Techniques
Spectroscopic Characterization Methods
Spectroscopy is the primary tool for elucidating the molecular structure of thieno[2,3-b]pyridine (B153569) derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of thieno[2,3-b]pyridine derivatives by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In derivatives of the thieno[2,3-b]pyridine core, aromatic protons typically appear in the downfield region of the spectrum. For instance, in various substituted thieno[2,3-b]pyridines, aromatic protons on the pyridine (B92270) and thiophene (B33073) rings are observed at chemical shifts (δ) between 7.12 and 7.97 ppm. mdpi.com Protons of substituents, such as the methyl (CH₃) groups in 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives, resonate at approximately 2.27–2.89 ppm. tandfonline.com The NH₂ protons of amino-substituted thienopyridines are often seen as a broad singlet around δ 5.70-7.07 ppm, which is exchangeable with D₂O. tandfonline.comingentaconnect.com
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For the thieno[2,3-b]pyridine scaffold, the aromatic carbons of the fused rings typically resonate in the range of δ 98.9 to 158.0 ppm. tandfonline.com The carbonyl carbon (C=O) of an amide group on the ring, as seen in derivatives, shows a characteristic signal at a downfield chemical shift, for example, around δ 164.4 ppm. tandfonline.com In related thieno[2,3-d]pyrimidin-4-one structures, the carbonyl carbon appears at approximately δ 162.96 ppm. mdpi.com
Interactive Table: Representative NMR Data for Thieno[2,3-b]pyridine Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic (Ar-H) | 7.12 - 7.97 | mdpi.com |
| ¹H | Amine (NH₂) | 5.70 - 7.07 | tandfonline.comingentaconnect.com |
| ¹H | Methyl (CH₃) | 2.27 - 2.89 | tandfonline.com |
| ¹³C | Aromatic (Ar-C) | 98.9 - 158.0 | tandfonline.com |
| ¹³C | Carbonyl (C=O) | ~164.4 | tandfonline.com |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like Thieno[2,3-b]pyridin-3(2H)-one, key absorptions would include those for the lactam (cyclic amide) group. In related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine (B153573) structures, the carbonyl (C=O) stretching vibration is consistently observed in the region of 1635–1714 cm⁻¹. arkat-usa.orghilarispublisher.com The N-H stretch of the amide group typically appears as a distinct band around 3157–3388 cm⁻¹. tandfonline.commdpi.com Aromatic C-H stretching vibrations are generally found around 3110-3120 cm⁻¹. hilarispublisher.comlongdom.org
Interactive Table: Characteristic IR Absorption Frequencies for Thieno[2,3-b]pyridine Derivatives
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |
| Amide N-H | Stretch | 3157 - 3388 | tandfonline.commdpi.com |
| Aromatic C-H | Stretch | 3110 - 3120 | hilarispublisher.comlongdom.org |
| Carbonyl C=O | Stretch | 1635 - 1714 | tandfonline.comarkat-usa.org |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of the parent Thieno[2,3-b]pyridine is C₇H₅NS, corresponding to a molecular weight of 135.19 g/mol . nih.gov For this compound (C₇H₅NOS), the mass would be higher due to the addition of an oxygen atom and the change in hydrogen count. In analyses of related thieno-pyrimidine derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is readily identified, confirming the molecular mass of the synthesized compound. mdpi.comhilarispublisher.comlongdom.org For example, in the mass spectrum of a 5-chloro-substituted thienopyrimidine, the characteristic isotopic pattern of chlorine (M+H)⁺ and (M+2) peaks in a 3:1 ratio is observed, confirming the presence of a single chlorine atom. longdom.org This technique is crucial for verifying the identity of the target molecule and its substituted analogs.
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for monitoring reaction progress and verifying the purity of the final compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions. hilarispublisher.com During the synthesis of thieno[2,3-b]pyridine derivatives, TLC is used to track the consumption of starting materials and the appearance of the product spot. hilarispublisher.com By comparing the retention factor (Rf) values of the reaction mixture components with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. It also serves as a preliminary check for the purity of the isolated compound.
High Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a chemical compound. For thieno[2,3-b]pyridine derivatives, HPLC analysis is the standard method for confirming purity, with a threshold often set at >95% for subsequent biological studies. googleapis.com A typical setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water, often with an additive such as trifluoroacetic acid (TFA). mdpi.com The compound is detected as it elutes from the column, and the area of its corresponding peak in the chromatogram is proportional to its concentration, allowing for precise purity assessment. googleapis.commdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This method provides crucial data for verifying the empirical formula of a newly synthesized compound, such as this compound, and for assessing its purity. The comparison between the experimentally determined elemental composition and the theoretically calculated values based on the proposed molecular formula is a critical step in structural elucidation.
The molecular formula for this compound is C₇H₅NOS. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol , Sulfur: 32.07 g/mol ). The molecular weight of this compound is 151.19 g/mol .
The theoretical percentages are as follows:
Carbon (C): (7 * 12.01 / 151.19) * 100% = 55.61%
Hydrogen (H): (5 * 1.008 / 151.19) * 100% = 3.33%
Nitrogen (N): (1 * 14.01 / 151.19) * 100% = 9.27%
Sulfur (S): (1 * 32.07 / 151.19) * 100% = 21.21%
Oxygen (O): (1 * 16.00 / 151.19) * 100% = 10.58%
In practice, the synthesized compound would be subjected to combustion analysis. In this process, a small, accurately weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, and the amount of sulfur is typically determined by converting it to SO₂. From the masses of these products, the percentages of C, H, N, and S in the original sample are calculated.
For a synthesized sample of this compound to be considered pure, the experimentally determined values for C, H, N, and S should closely match the theoretical percentages. A generally accepted tolerance for the deviation between the found and calculated values is within ±0.4%. wikipedia.org
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 55.61 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 3.33 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.27 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.58 |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.21 |
| Total | 151.19 | 100.00 |
While specific experimental data for this compound is not provided in the search results, research on related thieno[2,3-b]pyridine derivatives consistently reports the use of elemental analysis to confirm the successful synthesis and purity of the target compounds. mdpi.comarkat-usa.org For instance, in the synthesis of various substituted thieno[2,3-b]pyridines, the structures of the new compounds were elucidated and confirmed by elemental and spectral analysis. arkat-usa.orgresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules. For Thieno[2,3-b]pyridin-3(2H)-one, these calculations have been employed to determine the relative stability of its tautomeric forms and to analyze its electronic structure.
Energy Calculations for Tautomeric Stability
This compound can exist in different tautomeric forms. Quantum chemical calculations have been utilized to estimate the relative stability of these tautomers. For a related compound, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamide, which can cyclize to form a dipyridothiophene structure, several tautomers (10A–10D) were proposed. researchgate.net
In the gas phase, tautomer 10B was found to be the most stable, with the energy of tautomer 10A being higher by 25.8 kJ/mol. researchgate.net However, when the calculations were performed using the Polarizable Continuum Model (PCM) for a dimethyl sulfoxide (B87167) (DMSO) solvent, the results were different. In this environment, tautomer 10A became the most stable, although the energy difference between 10A and 10B was significantly smaller, at only 5.2 kJ/mol. researchgate.net This suggests that the solvent environment can play a crucial role in determining the predominant tautomeric form. The higher stability of tautomer 10A in DMSO is attributed to more effective solvation. researchgate.net Tautomer 10C, despite having the strongest predicted solvation by DMSO, remained relatively high in energy. researchgate.net Tautomer 10D was found to be the least favorable in both the gas phase and in DMSO solution. researchgate.net
| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (DMSO, kJ/mol) |
| 10A | 25.8 | 0 |
| 10B | 0 | 5.2 |
| 10C | - | >20.2 (relative to 10A) |
| 10D | Least Favorable | Least Favorable |
This table presents the relative energies of different tautomers of a dipyridothiophene derived from a thieno[2,3-b]pyridine (B153569) precursor, as determined by quantum chemical calculations. The energy of the most stable tautomer in each phase is set to 0 kJ/mol.
Electronic Structure Analysis (e.g., DFT studies)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on thieno[2,3-b]pyridine derivatives have provided insights into their geometric and electronic properties. For instance, DFT calculations have been used to confirm the non-planar configuration of some synthesized thienopyridine-based compounds. researchgate.net
DFT can also be used to calculate various quantum chemical parameters that describe the electronic interactions within a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and softness (σ). researchgate.net These parameters are crucial for understanding the reactivity and stability of the molecule. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the three-dimensional structure of molecules and their dynamic behavior. These methods are particularly useful for understanding how thieno[2,3-b]pyridine derivatives interact with biological targets.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis helps in understanding the different spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide insights into its movement and flexibility over time. MD simulations have been used to confirm the stable binding of thieno[2,3-d]pyrimidine (B153573) derivatives to target proteins, such as EGFR, over a simulated period. nih.gov These simulations can reveal important information about the stability of the ligand-protein complex and the nature of their interactions.
Molecular Docking Studies of Interactions with Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to study the interactions of thieno[2,3-b]pyridine derivatives with various protein targets, including enzymes and receptors.
For example, docking studies have been performed to understand the binding mode of thieno[2,3-b]pyridine derivatives as potential inhibitors of enzymes like PIM-1 kinase and protein kinase C theta (PKC-θ). nih.govresearchgate.net In the case of PIM-1 kinase inhibitors, the docking results were consistent with the in vitro activity, providing a rationale for the observed biological effects. nih.gov Similarly, for PKC-θ inhibitors, an induced fit docking (IFD) protocol was used to account for the flexibility of the protein's active site upon ligand binding. researchgate.net
Derivatives of the related thieno[2,3-d]pyrimidine scaffold have been docked into the active sites of PI3K and EGFR. nih.govacs.org These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govacs.org
Prediction of Molecular Interactions and Binding Modes
Molecular docking and other computational methods allow for the prediction of specific molecular interactions and binding modes. For instance, in the case of thieno[2,3-c]pyridine (B153571) derivatives as Hsp90 inhibitors, docking studies revealed a strong hydrogen bond interaction between the protonated nitrogen of the thiomorpholine (B91149) group and the carbonyl oxygen of an aspartate residue (Asp54) in the protein's active site. mdpi.com A salt bridge interaction was also observed between the thiomorpholine moiety and Asp54. mdpi.com
Similarly, for thieno[2,3-b]pyridine derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, molecular docking studies were conducted to understand their binding to the DNA binding domain of FOXM1. nih.gov The prediction of these interactions is vital for the rational design of more potent and selective inhibitors.
| Compound/Derivative | Target Macromolecule | Key Predicted Interactions |
| Thieno[2,3-c]pyridine derivative (6i) | Hsp90 | Hydrogen bond with Asp54, Salt bridge with Asp54. mdpi.com |
| Thieno[2,3-d]pyrimidine derivative (1) | EGFR | Three hydrogen bonds with Asp855, Lys745, and Met793; one π–H bond with Val726. acs.org |
| Thieno[2,3-d]pyrimidine derivative (2) | EGFR | Two hydrogen bonds with Met793; one hydrogen bond with Lys745. acs.org |
| Thieno[2,3-d]pyrimidine derivative (3) | EGFR | Three hydrogen bonds with Lys745, Met793, and Asp855; three π–H bonds with Leu718, Val726, and Met793. acs.org |
| Thieno[3,2-d]pyrimidine derivative (PI-3065) | PI3Kδ | Binding of the morpholine (B109124) moiety to the hinge region (Val828). acs.org |
This table summarizes the predicted molecular interactions between various thieno[2,3-b]pyridine and related thienopyrimidine derivatives with their respective macromolecular targets, as determined by molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the thieno[2,3-b]pyridine core, 3D-QSAR models have been particularly instrumental in elucidating the structural requirements for potent biological interactions.
Atom-based 3D-QSAR models have been developed for thieno[2,3-b]pyridine derivatives targeting various biological receptors. For instance, a study on thieno[2,3-b]pyridine-based negative allosteric modulators of the mGluR5 receptor generated a 3D-QSAR model based on a five-point pharmacophore hypothesis (AARRR), which includes two hydrogen bond acceptors and three aromatic rings. nih.gov This model demonstrated strong predictive power, with a high correlation coefficient for the training set (R² = 0.84) and good predictive ability for the test set (Q² = 0.74). nih.gov Such models are crucial for visualizing the spatial arrangement of structural features that influence biological activity.
Similarly, receptor-guided 3D-QSAR studies have been conducted on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives as inhibitors of Protein Kinase C theta (PKC-θ). researchgate.net These models, often built using docking-based alignments, help in understanding the key interactions between the ligands and the receptor's active site. The statistical validation of these models is critical, with key parameters like the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and the F-test value indicating the robustness and predictive capacity of the model.
The table below summarizes the statistical parameters for representative QSAR models developed for thieno[2,3-b]pyridine derivatives, showcasing the reliability of these computational approaches.
| Target | QSAR Model Type | R² (Training Set) | Q² (Test Set) | Key Findings | Reference |
|---|---|---|---|---|---|
| mGluR5 Receptor | Atom-based 3D-QSAR | 0.84 | 0.74 | Based on a 5-point pharmacophore hypothesis (AARRR). Highlights the importance of H-bond acceptors and aromatic rings. | nih.gov |
| Protein Kinase C theta (PKC-θ) | Receptor Guided 3D-QSAR | Not explicitly stated | Not explicitly stated | Utilized induced fit docking to understand structural requirements for inhibition. | researchgate.net |
| VEGFR-2 | 3D-QSAR | ~0.73 (variance explained) | 0.7873 | Based on a common pharmacophore hypothesis (AAHRR). | innovareacademics.in |
These QSAR models provide valuable insights that aid in the optimization of lead compounds and the design of new derivatives with enhanced activity.
Computational Prediction of Chemical Behavior and Derivatization Pathways
Computational methods are extensively used to predict the chemical behavior of thieno[2,3-b]pyridine derivatives and to explore potential derivatization pathways. Techniques such as Density Functional Theory (DFT) and molecular docking are at the forefront of these predictive studies.
DFT calculations are employed to understand the electronic properties and reactivity of the thieno[2,3-b]pyridine scaffold. scholarsresearchlibrary.com These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity and kinetic stability. For instance, a computational study on thieno[3,4-b]pyrazines, which share structural similarities, used DFT to analyze geometrical and electronic properties, providing insights into their potential as conducting polymers. scholarsresearchlibrary.com
Molecular docking simulations are another powerful tool, used to predict the binding orientation of thieno[2,3-b]pyridine derivatives within the active site of a biological target. researchgate.netmdpi.com These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. In a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking was used to identify crucial molecular interactions, corroborating the experimental findings. mdpi.com
Furthermore, computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds. japsonline.com These in silico predictions are vital for assessing the drug-likeness of potential therapeutic agents early in the discovery process. For example, a study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines evaluated their physicochemical and pharmacokinetic properties, predicting their gastrointestinal absorption and oral bioavailability. japsonline.com
Computational methods also guide the exploration of derivatization pathways. By predicting the reactivity of different sites on the thieno[2,3-b]pyridine ring system, chemists can devise more efficient and selective synthetic strategies. For example, understanding the susceptibility of the thiophene (B33073) or pyridine (B92270) ring to electrophilic or nucleophilic attack can inform the choice of reagents and reaction conditions for creating new derivatives. acs.org Studies on the oxidation of thieno[2,3-b]pyridines have shown that different products can be obtained by varying the reaction conditions, and computational analysis can help in elucidating the mechanisms behind these transformations. acs.org
The following table presents a selection of predicted properties for thieno[2,3-b]pyridine derivatives from computational studies.
| Derivative Type | Computational Method | Predicted Property | Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine derivatives | Molecular Docking | Binding to Hsp90 | Identified crucial molecular interactions for inhibition. | mdpi.com |
| Thieno[2,3-b]pyridine derivatives | ADME Prediction | Gastrointestinal Absorption | Predicted low GI absorption for the studied derivatives. | japsonline.com |
| Thieno[3,4-b]pyrazine derivatives | DFT | Electronic Properties (HOMO/LUMO) | Studied to understand their potential as conducting polymers. | scholarsresearchlibrary.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Mechanistic Studies | Oxidative Dimerization Pathways | Elucidated the formation of different products based on reaction conditions. | acs.org |
Derivatization and Functionalization Strategies of Thieno 2,3 B Pyridin 3 2h One
Introduction of Diverse Substituents on the Core Scaffold
The introduction of a wide array of substituents onto the thieno[2,3-b]pyridin-3(2H)-one nucleus is a key strategy in medicinal chemistry to fine-tune its biological profile.
Selective oxidation of thienopyridines serves as an effective method for functionalizing the core, including the preparation of halogenated derivatives. acs.org For instance, bromination of the thieno[2,3-b]pyridine (B153569) core has been reported. tandfonline.com Specifically, the bromination of thieno[2,3-b]pyridine-6-carbonitrile (B3057915) with liquid bromine can lead to a product brominated at the β-position. scispace.com Another approach involves the use of n-butyl lithium to deprotonate the α-position of the thieno[2,3-b]pyridine, followed by reaction with a bromine source like tetrabromomethane to yield 2-bromothieno[2,3-b]pyridine. scispace.com
Trifluoromethyl groups are crucial in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The synthesis of trifluoromethyl-containing thieno[2,3-b]pyridine derivatives has been documented, such as 1-(3-amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-2-yl)-ethanone sigmaaldrich.com and 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone. sigmaaldrich.com Additionally, compounds like 2-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid have been prepared. bldpharm.com
Cyano-functionalization is another important modification. N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been synthesized by reacting 3-aminothieno[2,3-b]pyridines with 1-cyanoacetyl-3,5-dimethylpyrazole. researchgate.netresearchgate.net These cyanoacetamides can further react with arylmethylidene malononitriles to produce various pyridine (B92270) derivatives. researchgate.net The Thorpe-Ziegler cyclization of 3-cyano-2(1H)-pyridinethiones is a well-established method for producing 3-aminothieno[2,3-b]pyridines. mdpi.comresearchgate.net
Table 1: Examples of Halogenated, Trifluoromethylated, and Cyano-Functionalized Thieno[2,3-b]pyridine Derivatives
| Compound Name | Functional Group | Reference |
| 2-Bromothieno[2,3-b]pyridine | Halogen (Bromo) | scispace.com |
| 1-(3-Amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-2-yl)-ethanone | Trifluoromethyl | sigmaaldrich.com |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | Trifluoromethyl, Halogen (Bromo, Fluoro) | sigmaaldrich.com |
| N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamide | Cyano | researchgate.netresearchgate.net |
| 2-{[3-Amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid | Trifluoromethyl, Pyridinyl | bldpharm.com |
The introduction of amine and pyridinyl groups can significantly impact the biological activity of the thieno[2,3-b]pyridine scaffold. The synthesis of 3-aminothieno[2,3-b]pyridines is a common and crucial step in the derivatization process. koreascience.kr These amino derivatives serve as versatile intermediates for further functionalization. For example, they can be prepared through the cyclization of 2-substituted methylthio-4-aryl-3-cyano-6-(2'-thienyl)-pyridines. koreascience.kr
Furthermore, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be synthesized and subsequently undergo oxidative dimerization to create more complex polyheterocyclic structures. acs.org The synthesis of various N-aryl-2-chloroacetamides and their subsequent reaction with 2-thioxo-1,2-dihydropyridine-3-carbonitriles leads to the formation of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. nih.gov
Pyridinyl substituents have also been incorporated into the thieno[2,3-b]pyridine core. For instance, derivatives bearing a pyridin-3-yl group at the 6-position have been synthesized. bldpharm.com
Table 2: Examples of Amine and Pyridinyl Substituted Thieno[2,3-b]pyridine Derivatives
| Compound Name | Substituent | Reference |
| 3-Amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines | Amino, Aryl, Thienyl | koreascience.kr |
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | Amino, Arylcarboxamide | acs.orgnih.gov |
| 2-{[3-Amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid | Amino, Pyridinyl, Trifluoromethyl | bldpharm.com |
The incorporation of additional sulfur and nitrogen atoms into the thieno[2,3-b]pyridine framework leads to a diverse range of derivatives with potential biological activities. The synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives has been achieved through the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones. researchgate.net This reaction can yield both 3-aminothieno[2,3-b]pyridines and tautomeric mixtures of 3-hydroxythieno[2,3-b]pyridines and thieno[2,3-b]pyridin-3(2H)-ones depending on the starting materials. researchgate.net
Furthermore, the synthesis of various fused heterocyclic systems containing the thieno[2,3-b]pyridine core has been reported. These include pyridothienopyrimidines, which can be obtained from 3-aminothieno[2,3-b]pyridine precursors. koreascience.krnih.gov For example, cyclocondensation of 3-aminothieno[2,3-b]pyridines with triethyl orthoformate can yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-ones. koreascience.kr
Table 3: Examples of Sulfur and Nitrogen Containing Thieno[2,3-b]pyridine Derivatives
| Compound Name | Heterocyclic System | Reference |
| 2-(Organylsulfonyl)thieno[2,3-b]pyridine-3-amines | Thieno[2,3-b]pyridine with sulfonyl group | researchgate.net |
| 4,6-Dimethyl-2-(organylsulfonyl)thieno[2,3-b]pyridin-3-oles | Thieno[2,3-b]pyridine with sulfonyl and hydroxyl groups | researchgate.net |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-ones | Pyridothienopyrimidine | koreascience.kr |
Scaffold Functionalization for Library Synthesis
The thieno[2,3-b]pyridine scaffold is a valuable starting point for the generation of compound libraries for high-throughput screening. Microwave-assisted synthesis has emerged as a rapid and efficient method for creating diverse libraries of thieno[2,3-b]pyridine derivatives. rsc.org For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate provides quick access to 3-aminobenzo[b]thiophenes, which are key intermediates for thieno[2,3-b]pyridine-based kinase inhibitors. rsc.org
The synthesis of various fused pyrimidine (B1678525) derivatives, such as thieno[3,2-d]pyrimidines, highlights the versatility of the thieno-fused scaffold in library generation. nih.govnih.gov These methods often involve the functionalization of a common intermediate, allowing for the introduction of a wide range of substituents in a combinatorial fashion. The development of one-pot, multi-component reactions further facilitates the rapid assembly of complex molecules from simple starting materials. nih.gov
Strategies for Enhancing Molecular Complexity and Diversity
Increasing the molecular complexity and diversity of thieno[2,3-b]pyridine derivatives is crucial for exploring new areas of chemical space and identifying novel biological activities. One strategy involves the synthesis of fused polycyclic systems. For example, the cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides can lead to the formation of dipyridothiophenes. researchgate.net
Another approach is the use of cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. The synthesis of various condensed heterocyclic compounds from thieno[2,3-b]pyridine precursors has been demonstrated, leading to structures such as pyridothienopyridines and pyridothienonaphthyridines. researchgate.net The functionalization of substituents already present on the thieno[2,3-b]pyridine core, as well as the addition of new rings, can be used to enhance and broaden the applications of these compounds. nih.gov
Applications of Thieno 2,3 B Pyridin 3 2h One and Its Derivatives As Chemical Scaffolds and Intermediates
Role as Building Blocks in Multistep Organic Synthesis
The thieno[2,3-b]pyridine (B153569) core is a fundamental building block in numerous multistep synthetic pathways. nih.gov Chemists frequently employ this scaffold as a robust starting point, leveraging its reactivity to introduce a variety of functional groups and build molecular complexity. The synthesis of the scaffold itself, often achieved through reactions like the condensation of 2-chloronicotinonitriles with mercaptans or the cyclization of substituted pyridinethiones, yields a stable core that is ripe for further elaboration. researchgate.net
Once formed, these derivatives serve as key precursors. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxylate has been identified as an effective precursor in microwave-assisted three-component reactions, highlighting its role as a versatile building block for generating molecular diversity. cu.edu.eg Similarly, the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides is a common strategy to create foundational structures that are then carried forward through several subsequent reaction steps to yield target molecules. acs.orgtandfonline.com The inherent stability and predictable reactivity of the thieno[2,3-b]pyridine ring system make it an ideal platform for sequential chemical modifications in complex synthetic campaigns. nih.gov
Table 1: Examples of Thieno[2,3-b]pyridine Derivatives as Synthetic Building Blocks
| Starting Material(s) | Resulting Building Block | Application/Next Step |
|---|---|---|
| 2-Chloronicotinonitrile and Methyl thioglycolate | Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Hydrazinolysis to form a key carbohydrazide (B1668358) intermediate ut.ac.ir |
| Substituted Cyclohexanones and Cyanothioacetamide | 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Used as a base scaffold for SAR studies and further functionalization nih.gov |
| Pyridine-2(1H)-thione derivative | Substituted thieno[2,3-b]pyridine | Elaboration via cycloaddition reactions or reaction with halogen-containing materials |
Utility in the Construction of Privileged Heterocyclic Scaffolds
Thieno[2,3-b]pyridines are considered a "privileged class of compounds" in medicinal chemistry, largely due to their proven utility in constructing a wide array of other complex, fused heterocyclic scaffolds. nih.gov These resulting scaffolds often possess significant biological activity. The thieno[2,3-b]pyridine core acts as an anchor onto which other ring systems are annulated.
A prominent example is the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. nih.gov This is often achieved by first preparing a 3-aminothieno[2,3-b]pyridine-2-carbonitrile or carboxamide, which then undergoes cyclization with reagents like triethyl orthoformate to form the fused pyrimidine (B1678525) ring. researchgate.net This strategy has been used to generate extensive libraries of compounds for biological screening. Other complex systems built from thieno[2,3-b]pyridine precursors include:
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines nih.gov
Pyridothienonaphthyridines researchgate.net
Triazolopyridothienopyrimidines researchgate.net
1,3,4-Oxadiazole and Pyridine-pyrazole derivatives ut.ac.ir
The ability to readily access these diverse and complex heterocyclic systems from a common thieno[2,3-b]pyridine intermediate underscores its importance as a foundational scaffold in synthetic chemistry. semanticscholar.org
Table 2: Construction of Fused Heterocyclic Scaffolds from Thieno[2,3-b]pyridine Derivatives
| Starting Thieno[2,3-b]pyridine Derivative | Reagent(s) | Resulting Fused Scaffold |
|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Triethyl orthoformate, then Hydrazine (B178648) hydrate (B1144303) | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine researchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) | Triethyl orthoformate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one researchgate.net |
| 2-Hydrazino-thienopyridine derivative | Formic acid or Triethyl orthoformate | Triazolopyridothienopyrimidine |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium hypochlorite (B82951) (NaOCl) | Pyrido[... ]pyrrolo[... ]pyrrolo[... ]thieno[2,3-b]pyridine-diones (via oxidative dimerization) nih.gov |
Contributions to Material Science and Advanced Functional Materials (e.g., OLEDs)
While the primary focus of thieno[2,3-b]pyridine research has been pharmacological, the inherent electronic properties of the scaffold suggest significant potential in material science. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a system with interesting photophysical and electrochemical characteristics. kuleuven.be Research into isomeric structures reinforces this potential. For example, thieno[3,2-c]pyridine, a related isomer, has been successfully incorporated into novel phosphorescent Iridium (Ir) complexes. scientific.netresearchgate.net These complexes have been used to fabricate highly efficient Organic Light-Emitting Diodes (OLEDs), demonstrating their promise as emitter materials in high-quality displays. scientific.netresearchgate.net
The pyridine moiety itself is a well-established component in materials designed for organic electronics, often used in hole-transporting materials (HTMs) due to its electronic properties. nih.gov Given that the fundamental thienopyridine core combines the characteristics of both thiophene and pyridine, it is a promising candidate for the development of new functional materials for applications in OLEDs, organic photovoltaics, and sensors. kuleuven.be
Intermediates in the Synthesis of Complex Molecules
The thieno[2,3-b]pyridine scaffold is not merely a starting point but also a crucial intermediate that can be readily functionalized to enable the synthesis of highly complex molecules. The core can undergo a variety of chemical transformations to introduce reactive handles or to convert one functional group into another, facilitating subsequent synthetic steps.
Selective oxidation of the thieno[2,3-b]pyridine core is an effective method for functionalization, leading to the preparation of N-oxides, S-oxides, and sulfones. nih.govacs.org Halogenation reactions can be used to install bromine or chlorine atoms, which can then participate in cross-coupling reactions. nih.govacs.org
Future Research Directions for Thieno 2,3 B Pyridin 3 2h One Chemistry
Development of Novel and Sustainable Synthetic Protocols
The synthesis of thieno[2,3-b]pyridines has traditionally relied on established methods such as the Thorpe-Ziegler and Gewald reactions. researchgate.net However, the future of organic synthesis lies in the development of protocols that are not only efficient but also environmentally benign.
Future synthetic strategies will increasingly incorporate the principles of green chemistry to minimize the environmental impact of producing thieno[2,3-b]pyridin-3(2H)-one and its derivatives. Research is directed towards avoiding the use of excessive organic solvents and harmful catalysts. researchgate.net Efforts to develop eco-friendly synthesis methods are crucial for the sustainable production of these valuable compounds.
One promising avenue is the use of visible light-promoted protocols. For instance, a method has been described for the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides, offering an environmentally friendly approach to access 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. researchgate.net
Developing synthetic routes that proceed under catalyst-free and mild conditions is a significant goal. This approach not only reduces the cost and environmental impact but also enhances the accessibility of these compounds. Some catalyst-free Thorpe-Ziegler cyclizations have been reported, although they often require drastic conditions. researchgate.net
A notable advancement is the development of a metal-free method for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives via fused 1,2,3-triazoles. nih.govkuleuven.be This strategy proceeds under mild, acid-mediated conditions and offers several advantages, including being more environmentally friendly and cost-effective. nih.govkuleuven.be The synthesis of various 5-bromo-thieno[2,3-b]pyridines has been accomplished by reacting 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with different electrophiles in the presence of sodium ethoxide, a relatively mild base. tandfonline.com
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-N-(substituted phenyl)acetamides | Sodium ethoxide | 3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides | tandfonline.com |
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-1–(4-substituted phenylpiperazin-1-yl)ethanones | Sodium ethoxide | (3-amino-thieno[2,3-b]pyridin-2-yl)(4-substituted phenylpiperazin-1-yl)methanones | tandfonline.com |
| 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Substituted phenacyl bromides | Sodium ethoxide | (3-amino-thieno[2,3-b]pyridin-2-yl)(substituted phenyl)methanones | tandfonline.com |
Exploration of Undiscovered Reactivity Patterns
While the core reactivity of the thieno[2,3-b]pyridine (B153569) system has been studied, there remains significant potential to uncover novel transformations. A kinetic study of hydrogen exchange and nitration has provided insights into the reactivity of thieno[2,3-b]pyridine towards electrophilic substitution. rsc.org Future work will likely focus on more complex and selective functionalizations of the thiophene (B33073) and pyridine (B92270) rings.
Unusual reactivity, such as the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been observed. acs.org Further investigation into such unexpected reactions could lead to the discovery of new molecular architectures with unique properties. The synthesis and reactivity of thieno[2,3-b]pyridine-2,3-diamines also present opportunities for exploring new chemical space. researchgate.net
Advanced Derivatization for Tailored Chemical Properties
The functionalization of the this compound core is crucial for tuning its chemical and biological properties. Future research will focus on synthesizing a wider range of derivatives with specific functionalities to target various applications.
For instance, the introduction of bulky ester and carbonate functional groups has been shown to disrupt crystal packing and improve the anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. mdpi.com This "prodrug-like" approach highlights the potential of strategic derivatization to enhance desired properties. mdpi.com
The synthesis of novel thieno[2,3-b]pyridines with diverse substituents, such as large lipophilic groups and various aryl carboxamides, has been a key strategy in developing compounds with specific biological activities. nih.gov The derivatization of the thieno[2,3-b]pyridine scaffold has led to compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net
| Derivative Class | Synthetic Approach | Potential Application |
| 2-Amide or 2-benzoyl substituted 5-bromo-thieno[2,3-b]pyridines | Reaction with 2-chloro-N-(substituted phenyl)acetamides or substituted phenacyl bromides | Pim-1 inhibitors |
| Thieno[2,3-b]pyridines with large hydrophobic groups | Starting from variably substituted cycloalkanones | Chemosensitizers of TOP1 poisons |
| Ester and carbonate derivatives of alcohol-containing thienopyridines | Acylation of parent alcohols | Improved anti-proliferative agents |
Deeper Computational and Theoretical Insights into Reactivity and Structure
Computational chemistry will play an increasingly important role in understanding the structure-property relationships of this compound derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding interactions of these compounds with biological targets and help rationalize their observed activities.
Molecular modeling has been used to study the interaction of thieno[2,3-b]pyridines with enzymes like phosphoinositide-specific phospholipase C (PI-PLC). nih.gov Furthermore, QSAR calculations have been employed to interpret the potencies of thienopyridinone derivatives as inhibitors of glycine binding to the NMDA receptor. researchgate.net These computational approaches can guide the design of new derivatives with enhanced potency and selectivity.
Integration with Automated Synthesis and Flow Chemistry Techniques
The integration of automated synthesis and flow chemistry techniques offers the potential to accelerate the discovery and optimization of this compound derivatives. These technologies allow for high-throughput synthesis and rapid reaction optimization, significantly reducing the time required to generate libraries of compounds for screening.
While specific examples of automated synthesis for this particular compound are not yet prevalent in the literature, the principles of flow chemistry are well-suited for the multi-step syntheses often required for complex heterocyclic compounds. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to improved yields, higher purity, and safer reaction conditions. The future development of synthetic protocols for this compound will likely see an increased adoption of these advanced technologies to facilitate more efficient and scalable production.
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-3(2H)-one derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example:
- Cyclopropyl-substituted derivatives : Reacting ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with chloroacetone or ethyl chloroacetate yields cyclopropyl-substituted analogs with enhanced antibacterial activity .
- Benzofuran-containing derivatives : Using sodium salts of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines or diazonium chloride forms pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines .
- Key reagents : Chloroacetone, ω-bromoacetophenone, and chloroacetonitrile are common electrophiles in these reactions .
Structural confirmation relies on 1H/13C NMR, DEPT, 2D NMR, and HRMS .
Q. How are Thieno[2,3-b]pyridine derivatives characterized structurally?
Structural elucidation involves:
- Spectroscopic methods : 1H/13C NMR to identify proton environments and carbon types (e.g., distinguishing aromatic vs. aliphatic carbons). DEPT spectra clarify CH, CH2, and CH3 groups .
- 2D NMR : COSY and HSQC resolve coupling patterns and carbon-proton correlations, critical for confirming fused-ring systems .
- HRMS : Validates molecular formulas (e.g., C8H4N2S for thieno[2,3-b]pyridine-3-carbonitrile) .
- Elemental analysis : Confirms purity and stoichiometry .
Advanced Research Questions
Q. How do structural modifications of this compound affect cytotoxicity against multidrug-resistant (MDR) cells?
Substituent positioning and electronic properties significantly influence bioactivity:
Methodological insight : SAR studies combine in vitro cytotoxicity assays (e.g., MTT) with molecular docking to predict binding affinities .
Q. What strategies optimize Thieno[2,3-b]pyridine derivatives as MDR modulators?
Effective design principles include:
- Pharmacophore modeling : Mimicking verapamil's structure, with methoxyphenyl groups as hydrogen bond acceptors and an ester group at position 5 for solubility .
- Substituent selection : Hydrophobic aryl groups at positions 2 and 4 enhance interaction with P-glycoprotein (P-gp), a key resistance mediator .
- In vitro testing : Use resistant cancer cell lines (e.g., KB-V1 vincristine-resistant) to measure fold-reversal of resistance .
Q. How are antimicrobial activities of Thieno[2,3-b]pyridine derivatives evaluated?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) .
- Standard protocols : Follow CLSI guidelines with 96-well plates and optical density measurements post 24-hour incubation .
- Control compounds : Compare to ciprofloxacin (antibacterial) and fluconazole (antifungal) for benchmarking .
Q. What analytical challenges arise in synthesizing Thieno[2,3-b]pyridine heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
